molecular formula C8H13NO2 B12859499 (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid CAS No. 724459-18-1

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid

Katalognummer: B12859499
CAS-Nummer: 724459-18-1
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: WQZMTHVOOPWARW-KNQJERJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the prop-1-en-1-yl group. One common method is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The prop-1-en-1-yl group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the prop-1-en-1-yl group but shares the pyrrolidine ring structure.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring.

    Pyrrolidinone: Contains a similar ring structure but with a carbonyl group.

Uniqueness

(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research and industrial applications .

Eigenschaften

CAS-Nummer

724459-18-1

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

(2S)-1-[(E)-prop-1-enyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,5,7H,3-4,6H2,1H3,(H,10,11)/b5-2+/t7-/m0/s1

InChI-Schlüssel

WQZMTHVOOPWARW-KNQJERJVSA-N

Isomerische SMILES

C/C=C/N1CCC[C@H]1C(=O)O

Kanonische SMILES

CC=CN1CCCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.